8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenoxy group, a propoxy linker, and a methylquinoline core. The presence of oxalic acid further adds to its chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Scientific Research Applications
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate. This intermediate is then reacted with a propoxy linker and subsequently coupled with a methylquinoline derivative. The final step involves the addition of oxalic acid to form the oxalate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or demethylated products.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, deiodinated compounds, and various substituted phenoxypropoxy derivatives.
Mechanism of Action
The mechanism of action of 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline involves its interaction with specific molecular targets. The iodophenoxy group can interact with enzymes and receptors, leading to modulation of biological pathways. The quinoline core is known to intercalate with DNA, potentially leading to anticancer effects. The propoxy linker and oxalic acid moiety may also contribute to its overall activity by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(4-Iodophenoxy)propoxy]quinoline
- 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline ethanedioate
Uniqueness
Compared to similar compounds, 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid stands out due to its unique combination of functional groups. The presence of the iodophenoxy group provides opportunities for further functionalization, while the quinoline core offers potential biological activities. The addition of oxalic acid enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-[3-(2-iodophenoxy)propoxy]-2-methylquinoline;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO2.C2H2O4/c1-14-10-11-15-6-4-9-18(19(15)21-14)23-13-5-12-22-17-8-3-2-7-16(17)20;3-1(4)2(5)6/h2-4,6-11H,5,12-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDUBHSHWADWRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3I)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.